molecular formula C16H14N2O2 B1371127 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1153985-53-5

1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B1371127
CAS No.: 1153985-53-5
M. Wt: 266.29 g/mol
InChI Key: RDIBFASVCUAPMF-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds characterized by a fusion of benzene and diazole rings

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative.

    Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzoyl chloride and a suitable catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,3-benzodiazole-5-carboxylic acid
  • 1-(2-Methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid
  • 1-(4-Methylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Comparison:

  • Uniqueness: The presence of the 2,5-dimethylphenyl group in 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid imparts unique steric and electronic properties, enhancing its reactivity and interaction with biological targets.
  • Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the influence of the methyl groups.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-4-11(2)15(7-10)18-9-17-13-8-12(16(19)20)5-6-14(13)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBFASVCUAPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=NC3=C2C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153985-53-5
Record name 1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxylic acid
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